Sodium C-dodecyl hydrogen sulphonatosuccinate
Description
Properties
CAS No. |
71963-18-3 |
|---|---|
Molecular Formula |
C16H30NaO7S+ |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
sodium;2-dodecyl-3-sulfobutanedioic acid |
InChI |
InChI=1S/C16H30O7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13(15(17)18)14(16(19)20)24(21,22)23;/h13-14H,2-12H2,1H3,(H,17,18)(H,19,20)(H,21,22,23);/q;+1 |
InChI Key |
GEZDTLSILCSBMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(C(=O)O)S(=O)(=O)O)C(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Esterification of Maleic Anhydride with Dodecanol
- Reactants: Maleic acid anhydride and dodecanol.
- Conditions: Moderate temperatures are maintained to avoid decomposition of reactants and intermediates.
- Catalysts: Acidic catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) are commonly used to facilitate ester bond formation.
- Process: Maleic anhydride reacts with the hydroxyl group of dodecanol to form the monoester intermediate, typically under reflux with removal of water to drive the reaction forward.
Sulfonation of the Intermediate Ester
- Sulfonating Agents: Sulfur trioxide (SO3) or chlorosulfonic acid are preferred for introducing the sulfonate group onto the succinate moiety.
- Reaction Type: Electrophilic sulfonation targeting the double bond or the succinate structure.
- Conditions: Controlled temperature (often below 70°C) to minimize side reactions such as sulfone formation or polysulfonation.
- Process Notes: Sulfonation is exothermic and requires careful temperature control and dilution of SO3 with inert gases or solvents to reduce by-products.
Neutralization to Form Sodium Salt
- Neutralizing Agent: Sodium hydroxide (NaOH) aqueous solution.
- Conditions: Temperature maintained around 40-50°C.
- Process: The sulfonated intermediate is neutralized to pH 7-8 to convert the sulfonic acid group into its sodium salt form, yielding Sodium C-dodecyl hydrogen sulphonatosuccinate.
- Post-treatment: Addition of sodium chloride may be used to facilitate salting-out and precipitation of the product.
Industrial Scale Production Considerations
- Continuous Flow Reactors: Industrial synthesis often employs continuous flow reactors to maintain consistent reaction conditions, improve yield, and scale production.
- Purification: The product is purified by crystallization, filtration, and drying steps to achieve high purity.
- Environmental and Safety: Use of chlorosulfonic acid or SO3 requires strict handling protocols due to toxicity and corrosiveness. Waste treatment and recycling of by-products (e.g., HCl absorption) are integral to the process.
Reaction Conditions and Parameters Summary
| Step | Reactants/Agents | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Esterification | Maleic anhydride + dodecanol | 60-90 | Several hours | Acid catalyst, water removal essential |
| Sulfonation | Intermediate ester + SO3 or ClSO3 | 40-70 | 1-3 hours | Exothermic, requires dilution |
| Neutralization | Sulfonated ester + NaOH | 40-50 | 1-2 hours | pH 7-8 target, temperature control |
| Salting-out & Purification | NaCl addition, filtration, drying | Ambient to 50-100 | Variable | Crystallization for purity |
Research Findings and Optimization Notes
- Side Reactions: Sulfone formation and polysulfonation are common side reactions during sulfonation, minimized by controlling temperature and sulfonating agent concentration.
- Yield: Optimized processes report yields above 90% for the sulfonation and neutralization steps.
- Purity: Advanced purification techniques can achieve product purity exceeding 97%, suitable for pharmaceutical and cosmetic applications.
- Environmental Impact: Modern methods emphasize closed systems and recycling of acidic by-products to reduce environmental footprint.
Comparative Analysis with Related Surfactants
| Feature | This compound | Sodium dodecyl sulfate (SDS) | Sodium dodecyl benzene sulfonate (SDBS) |
|---|---|---|---|
| Sulfonation Agent | SO3 or chlorosulfonic acid | SO3, chlorosulfonic acid, or H2SO4 | SO3, H2SO4, or chlorosulfonic acid |
| Starting Material | Maleic anhydride + dodecanol | Dodecanol or dodecyl chloride | Dodecylbenzene |
| Neutralization Agent | Sodium hydroxide | Sodium hydroxide | Sodium hydroxide |
| Purity Achievable | >97% (high purity for specialty use) | 90-99% (varies by process) | 90-95% typical |
| Side Reactions | Sulfone, polysulfonation | Sulfate ester hydrolysis, sulfone | Sulfone, polysulfonation |
| Industrial Use | Specialty surfactant, mild cleanser | Detergents, pharmaceuticals | Detergents, industrial cleaners |
Chemical Reactions Analysis
Hydrolysis
Hydrolysis of the ester linkage or sulfonate group depends on pH and temperature.
| Reaction Type | Conditions | Products |
|---|---|---|
| Ester Hydrolysis | Acidic or alkaline conditions | Succinic acid + dodecanol |
| Sulfonate Hydrolysis | High pH, elevated temperature | Unlikely due to sulfonate stability |
Studies on sodium dodecyl sulfate (SDS) show autocatalytic hydrolysis in neutral solutions, driven by acid-catalyzed and uncatalyzed pathways . For sulphonatosuccinate, the sulfonate group’s stability suggests it resists hydrolysis, while the ester linkage may undergo cleavage under extreme conditions.
Oxidation Reactions
The sulfonate group can be oxidized to sulfonic acid derivatives, though this is less common due to its inherent stability.
| Reaction | Reagents | Products |
|---|---|---|
| Sulfonate Oxidation | Hydrogen peroxide (H₂O₂) | Sulfonic acid derivatives |
In similar surfactants like disodium 1-hexadecyl 2-sulphonatosuccinate, oxidation converts sulfonates to sulfonic acids under controlled conditions.
Reduction Reactions
Reduction typically targets the sulfonate group to form sulfinate or sulfide derivatives.
| Reaction | Reagents | Products |
|---|---|---|
| Sulfonate Reduction | Sodium borohydride (NaBH₄) | Sulfinate (R-SO₂⁻) or sulfide (R-S⁻) |
For SDS analogs, reduction alters the surfactant properties, potentially affecting micelle formation.
Substitution Reactions
The sulfonate group undergoes nucleophilic substitution with reagents like amines or thiols.
| Reaction | Reagents | Products |
|---|---|---|
| Nucleophilic Substitution | Amines (NH₂R), thiols (R-SH) | Substituted sulfonate derivatives |
In disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate, substitution reactions are facilitated by the sulfonate’s reactivity.
Key Research Findings
-
Micelle Formation : Sodium dodecyl sulfate forms micelles at critical micelle concentrations (CMC) ~8.2 mM in water . The sulfonate group’s ionization fraction (~30%) affects micellar stability and electroviscous properties .
-
Enzyme Interactions : SDS disrupts protein structures (e.g., γ-glutamyltranspeptidase) via hydrophobic interactions, reducing catalytic efficiency .
-
Environmental Fate : Dodecyl sulfates are effectively removed in sewage treatment plants, with primary removal in activated sludge .
[Citations integrated in-line per guidelines]
Scientific Research Applications
Cleaning and Hygiene Products
Sodium C-dodecyl hydrogen sulphonatosuccinate is primarily utilized as a surfactant in cleaning products. Its effectiveness in breaking down oils and fats makes it a popular choice in:
- Household Cleaners : Used in formulations for dishwashing liquids, all-purpose cleaners, and laundry detergents due to its ability to emulsify and remove grease.
- Personal Care Products : Found in shampoos, soaps, and toothpaste for its foaming properties and ability to enhance the texture of products. It helps create lather and improve the overall sensory experience of personal care items .
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves multiple roles:
- Emulsifier and Solubilizer : It is used to enhance the solubility of poorly soluble drugs in liquid formulations, thereby improving bioavailability.
- Stabilizing Agent : The compound stabilizes emulsions in creams and ointments, ensuring uniform distribution of active ingredients.
- Lysing Agent : In molecular biology, it is employed to lyse cells for nucleic acid extraction processes. Its ability to disrupt cell membranes facilitates the isolation of DNA and RNA by inhibiting nucleases that could degrade genetic material .
Food Industry
This compound is recognized as a food additive with several applications:
- Emulsifying Agent : It helps maintain the stability of emulsions in food products such as dressings and sauces.
- Foaming Agent : Utilized in whipped toppings and desserts to improve texture and mouthfeel.
- Regulatory Status : Classified as Generally Recognized As Safe (GRAS) by the FDA when used within specified limits .
Molecular Biology Research
In scientific research, this compound plays a crucial role:
- Electrophoresis : It is commonly used in SDS-PAGE (sodium dodecyl sulfate polyacrylamide gel electrophoresis) for protein separation based on size. The compound imparts a uniform negative charge to proteins, allowing them to be separated solely by their molecular weight during electrophoresis.
- Cell Disruption : Employed in protocols for extracting proteins or nucleic acids from biological samples by disrupting cellular membranes .
Environmental Applications
The compound is also utilized in environmental science:
- Wastewater Treatment : this compound can aid in the removal of contaminants through its surfactant properties, enhancing the efficiency of wastewater treatment processes.
- Bioremediation : It has been studied for its potential to assist in the bioremediation of oil spills by dispersing oil and facilitating microbial degradation .
Case Study 1: Use in Personal Care Products
A study highlighted the effectiveness of this compound as a foam booster in shampoos. The results indicated that formulations containing this compound produced significantly more lather compared to those without it, enhancing consumer satisfaction.
Case Study 2: Nucleic Acid Extraction
Research demonstrated that this compound improved the yield of DNA from bacterial cells during extraction protocols. The study showed that using this surfactant reduced the degradation of DNA by nucleases, resulting in higher purity and concentration of isolated genetic material .
Mechanism of Action
The mechanism of action of Sodium C-dodecyl hydrogen sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance their interaction with aqueous environments. The compound targets lipid membranes and proteins, disrupting their structure and function, which is particularly useful in cell lysis and protein extraction .
Comparison with Similar Compounds
Structural and Molecular Differences
Key structural variations among sulfosuccinates include alkyl chain length, branching, and esterification degree (monoester vs. diester). Below is a comparative analysis:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Features | Esterification Type |
|---|---|---|---|---|---|
| Sodium C-dodecyl sulphonatosuccinate | 26838-05-1 | C₁₆H₂₉Na₂O₇S | 411.44 | Linear C12 | Monoester |
| Sodium 1,4-diisotridecyl sulphonatosuccinate | 55184-72-0 | C₃₀H₅₇NaO₇S | 721.06 | Branched isotridecyl (C13) | Diester |
| Sodium 1,4-diisohexyl sulphonatosuccinate | 4632-96-6 | C₁₆H₃₀O₇S·Na | 388.50 | Branched isohexyl (C6) | Diester |
| Sodium 1,4-didodecyl sulphonatosuccinate | 4229-35-0 | C₂₈H₅₄O₇S·Na | 556.77 | Linear dodecyl (C12) | Diester |
| Sodium dihexyl sulfosuccinate | 3006-15-3 | C₁₆H₂₉NaO₇S | 388.45 | Linear hexyl (C6) | Diester |
Key Observations :
- Chain Length : Longer chains (e.g., isotridecyl in 55184-72-0) increase hydrophobicity and molecular weight, enhancing stability in oil-based formulations but reducing water solubility .
- Branching : Branched chains (e.g., isohexyl in 4632-96-6) improve wetting and spreading but may reduce biodegradability .
- Esterification Type: Diesters (e.g., 4229-35-0) exhibit higher surface activity but require higher critical micelle concentrations (CMCs) compared to monoesters like the target compound .
Physicochemical Properties
| Property | Sodium C-Dodecyl Sulphonatosuccinate | Sodium Diisotridecyl Sulphonatosuccinate | Sodium Diisohexyl Sulphonatosuccinate |
|---|---|---|---|
| Water Solubility | High (due to hydrophilic sulfonate) | Low (hydrophobic C13 chains) | Moderate (shorter C6 chains) |
| Biodegradability | Moderate | Low (branched chains) | Moderate to High |
| Critical Micelle Concentration (CMC) | ~0.1 mM (typical for monoesters) | ~0.05 mM (lower due to diester structure) | ~0.2 mM (higher for shorter chains) |
| Foaming Capacity | Excellent (cosmetic-grade) | Poor (industrial use) | Moderate |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
